molecular formula C15H13NO B095865 2-Dimethylamino-9-fluorenone CAS No. 18158-43-5

2-Dimethylamino-9-fluorenone

Cat. No.: B095865
CAS No.: 18158-43-5
M. Wt: 223.27 g/mol
InChI Key: XSDSTTHDKZZVJZ-UHFFFAOYSA-N
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Description

2-Dimethylamino-9-fluorenone is an organic compound with the molecular formula C15H13NO. It is a derivative of fluorenone, where the hydrogen atoms at the 2-position are replaced by a dimethylamino group. This compound is known for its bright yellow color and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dimethylamino-9-fluorenone can be synthesized through several methods. One common method involves the reaction of 9-fluorenone with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-9-fluorenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to 9-fluorenone.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 9-Fluorenone.

    Substitution: Various substituted fluorenones depending on the reagents used.

Scientific Research Applications

2-Dimethylamino-9-fluorenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-9-fluorenone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: The parent compound without the dimethylamino group.

    2-Methylamino-9-fluorenone: A similar compound with a methylamino group instead of a dimethylamino group.

    2-Amino-9-fluorenone: A compound with an amino group at the 2-position.

Uniqueness

2-Dimethylamino-9-fluorenone is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

2-(dimethylamino)fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDSTTHDKZZVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279340
Record name 2-Dimethylamino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18158-43-5
Record name NSC12372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12372
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dimethylamino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dimethylamino-9-fluorenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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